Cas no 851290-76-1 (2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide)

2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide structure
851290-76-1 structure
Product Name:2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide
CAS No:851290-76-1
MF:C23H19N3O3
MW:385.415265321732
CID:6412880
PubChem ID:2540795
Update Time:2025-09-19

2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z44326114
    • EN300-26585484
    • 2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide
    • AB00730530-01
    • AKOS001094759
    • 851290-76-1
    • Inchi: 1S/C23H19N3O3/c1-15(2)19-11-10-16(13-22(19)26(28)29)12-18(14-24)23(27)25-21-9-5-7-17-6-3-4-8-20(17)21/h3-13,15H,1-2H3,(H,25,27)/b18-12+
    • InChI Key: KXZXERITHAIVOC-LDADJPATSA-N
    • SMILES: [O-][N+](C1C=C(/C=C(\C#N)/C(NC2=CC=CC3C=CC=CC2=3)=O)C=CC=1C(C)C)=O

Computed Properties

  • Exact Mass: 385.14264148g/mol
  • Monoisotopic Mass: 385.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 98.7Ų

2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26585484-0.05g
2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide
851290-76-1 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide

Professional Introduction to Compound with CAS No. 851290-76-1 and Product Name: 2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide

The compound with the CAS number 851290-76-1 and the product name 2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a cyano group, a naphthalenyl moiety, and a nitro-substituted phenyl ring, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.

Recent research in the domain of small-molecule drug development has highlighted the importance of structurally diverse compounds that can interact with biological targets in novel ways. The 2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide molecule exemplifies this trend, as its unique structural features suggest potential binding affinities with various enzymes and receptors. Specifically, the naphthalenyl ring and the nitro-substituted phenyl group are known to be pharmacophores that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases.

In the context of contemporary pharmaceutical research, the synthesis and characterization of such complex molecules are facilitated by advanced computational methods and synthetic techniques. High-throughput screening (HTS) and virtual screening (VS) have become indispensable tools for identifying lead compounds with desirable pharmacokinetic properties. The 2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide compound has been subjected to both experimental and computational studies to evaluate its interactions with biological targets. These studies have revealed promising binding profiles with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.

The role of functional groups in determining the biological activity of a molecule cannot be overstated. In the case of 2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide, the cyano group contributes to electron-withdrawing effects, which can enhance binding interactions by stabilizing negative charges on the target protein. Additionally, the presence of a propyl group at the para position of the nitro-substituted phenyl ring introduces steric bulk, which can fine-tune binding affinity and selectivity. These structural features make this compound an attractive candidate for further optimization towards therapeutic applications.

Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like 2-cyano-N-(naphthalen-1-yl)-3-[3-nitro-4-(propan-2-y l)phenyl]prop-2-enamide. Modern techniques such as palladium-catalyzed cross-coupling reactions, directed ortho-metalation (DoM), and transition-metal-catalyzed cyclizations have streamlined the construction of intricate molecular frameworks. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry, which are critical factors in drug design. The synthesis of this compound has been optimized to ensure scalability for both preclinical studies and potential industrial production.

The biological evaluation of 2-cyano-N-(naphthalen -1 -yl)-3-[3-nitro -4 -(propan -2 - yl)phen yl]prop -2 -enamide has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated inhibitory activity against several target enzymes, including COX-1, COX-2, and LOX enzymes, which are implicated in pain and inflammation. Furthermore, preliminary in vivo studies have shown promising results in animal models of inflammation, suggesting potential therapeutic benefits comparable to existing drugs but with improved selectivity or reduced side effects.

The development of novel drug candidates is a multi-step process that involves rigorous testing to ensure safety and efficacy. The 851290 -76 -1 compound is currently undergoing further preclinical investigations to assess its pharmacokinetic properties, including solubility, stability, bioavailability, and metabolic degradation pathways. These studies are essential for understanding how the compound behaves within the body and for identifying any potential liabilities that need to be addressed before human trials can begin.

Collaborative efforts between academic researchers and pharmaceutical companies have accelerated the pace at which new compounds like 851290 -76 -1 are developed into viable drugs. Open innovation models have fostered partnerships that combine expertise in synthetic chemistry, computational biology, and clinical research to bring promising candidates from discovery to market more efficiently. The 2-cyano-N-(naphthalen -1 -yl)-3-[3-nitro -4 -(propan -2 - yl)phen yl]prop -2 -enamide molecule is a testament to this collaborative approach, as it represents a culmination of years of research aimed at identifying new therapeutic agents.

The future prospects for 851290 -76 -1 are bright, with ongoing studies exploring its potential applications in treating various diseases beyond inflammation. Its structural complexity suggests that it could be modified further to target other biological pathways or to enhance specific pharmacological properties such as bioavailability or tissue distribution. As computational methods continue to evolve, so too will our ability to predict how such molecules will behave biologically, further reducing the time required to bring new drugs to patients.

In conclusion,851290 -76 -1 is a remarkable example of how advances in chemical synthesis and molecular design can lead to innovative therapeutic agents. Its complex structure,cyano group,and nitro-substituted phenyl ring make it a versatile scaffold for drug development,with potential applications across multiple therapeutic areas.* Further research is warranted*to fully explore its capabilities*and bring it closer*to clinical use.*

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